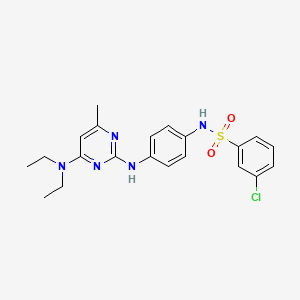
N-(3-acetamidophenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a synthetic compound that features a unique combination of an imidazole ring, a cyclohexyl group, and an acetamidophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Imidazole Ring:
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamidophenyl Introduction: The final step involves the coupling of the thioether-imidazole compound with an acetamidophenyl derivative under appropriate conditions, such as the use of coupling reagents like TBTU and lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The acetamidophenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated acetamidophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The cyclohexyl group and acetamidophenyl moiety can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is unique due to its combination of a cyclohexyl group, an imidazole ring, and an acetamidophenyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other imidazole-containing compounds .
Eigenschaften
Molekularformel |
C19H24N4O2S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H24N4O2S/c1-14(24)21-15-6-5-7-16(12-15)22-18(25)13-26-19-20-10-11-23(19)17-8-3-2-4-9-17/h5-7,10-12,17H,2-4,8-9,13H2,1H3,(H,21,24)(H,22,25) |
InChI-Schlüssel |
MXYFIEBIUJTNJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


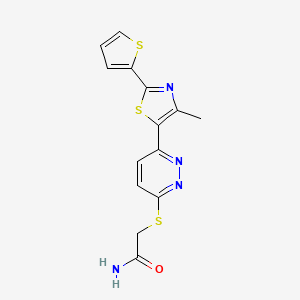
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11242646.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242653.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242663.png)
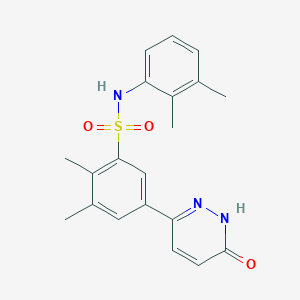
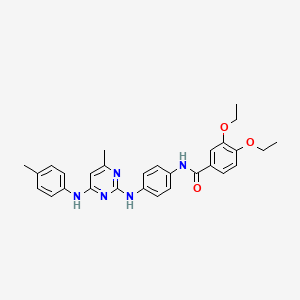
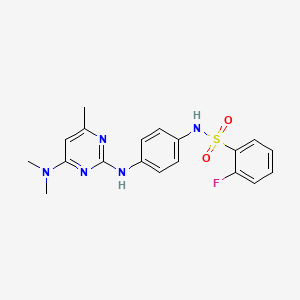
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B11242690.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11242698.png)
![1-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine](/img/structure/B11242702.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11242705.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline](/img/structure/B11242706.png)
![N-(2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242717.png)
